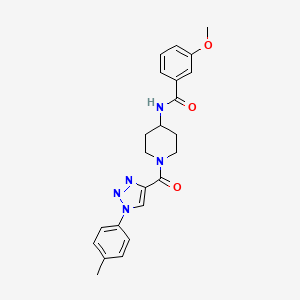
3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic chemical compound notable for its unique molecular structure and potential applications in various scientific domains such as chemistry, biology, medicine, and industry. The compound's structure, featuring a combination of methoxy, benzamide, triazole, and piperidine groups, allows it to engage in diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step reactions combining various reagents and intermediates. Key synthetic routes may include:
Formation of the Triazole Ring: : The triazole ring can be constructed via Huisgen cycloaddition, where an azide reacts with an alkyne.
Coupling with Piperidine: : The resulting triazole can be coupled with piperidine under specific reaction conditions, often utilizing coupling agents like EDCI or DCC.
Benzamide Derivation: : Finally, the triazole-piperidine intermediate can be reacted with 3-methoxybenzoyl chloride to form the target benzamide compound, typically in the presence of a base like triethylamine.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing each reaction step to ensure high yield and purity. This includes refining reaction conditions (temperature, solvent, time), using efficient catalysts, and implementing rigorous purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions including:
Oxidation: : It may react with oxidizing agents, potentially converting the methoxy or piperidine groups.
Reduction: : Reduction of the triazole ring or amide functionalities can be performed using agents like LiAlH4.
Substitution: : Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, Grignard reagents.
Major Products Formed
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Varied depending on the substituents involved.
Scientific Research Applications
3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has been explored in various fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential bioactivity and interactions with biological molecules.
Medicine: : Investigated for its pharmacological properties, potentially as a therapeutic agent.
Industry: : Used in material science for developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids, modulating their function.
Pathways Involved: : The compound could influence signaling pathways, metabolic processes, or cellular responses.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
Uniqueness: : The specific combination of methoxy, triazole, and benzamide groups confers unique chemical and biological properties.
Similar Compounds
3-methoxybenzamide derivatives.
Triazole-containing piperidine compounds.
Hope this was an engaging read! Curious to hear your thoughts.
Properties
IUPAC Name |
3-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-6-8-19(9-7-16)28-15-21(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-4-3-5-20(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZDNUNIYOEIFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
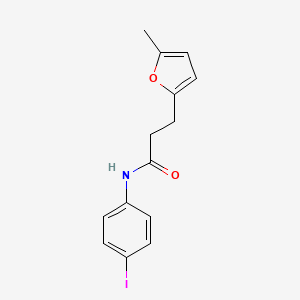
![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)

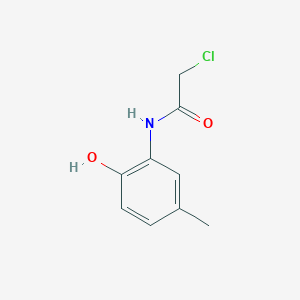
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)
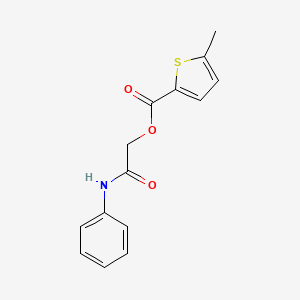
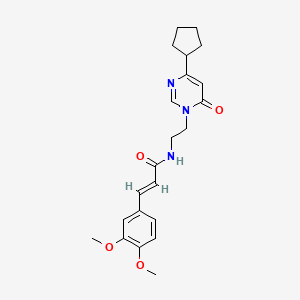
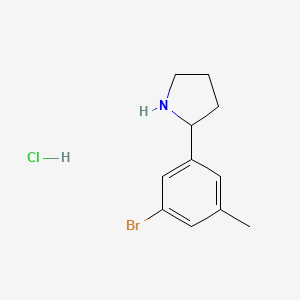
![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)
![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)
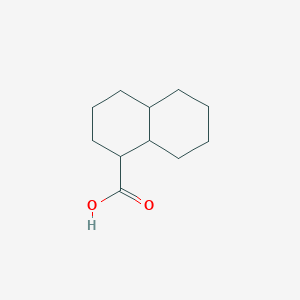
![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)
